N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4S/c26-21(15-9-11-19(12-10-15)29-18-7-2-1-3-8-18)24-22-23-20(14-30-22)16-5-4-6-17(13-16)25(27)28/h1-14H,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVJXEONZLYATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Chemical Properties
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide consists of three key structural components: a 4-phenoxybenzamide unit, a central 1,3-thiazol-2-yl linker, and a 3-nitrophenyl substituent at the 4-position of the thiazole ring. The compound belongs to a broader class of thiazole derivatives that have demonstrated various biological activities including potential antineoplastic properties.
The molecular formula of the target compound is C₂₂H₁₅N₃O₄S with a calculated molecular weight of 417.4 g/mol. This compound is structurally related to N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (CID 4086190), which differs only in the position of the phenoxy group on the benzamide moiety.
Physical Properties
The compound typically presents as a crystalline solid with varying colors from light yellow to off-white depending on the purity level. Based on similar compounds, the melting point would likely fall within the range of 180-220°C. The compound exhibits limited solubility in water but is generally soluble in organic solvents such as dichloromethane, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
General Synthetic Approaches
Several synthetic strategies can be employed for preparing thiazole-based benzamides like the target compound. These approaches are outlined below with particular attention to their applicability for the synthesis of this compound.
Retrosynthetic Analysis
The retrosynthetic analysis reveals three main disconnection approaches:
- Direct amide coupling between 4-phenoxybenzoic acid and 2-amino-4-(3-nitrophenyl)-1,3-thiazole
- Thiazole ring formation from a thioamide precursor and subsequent amide coupling
- Multicomponent reaction (MCR) approaches leveraging isocyanide chemistry
These approaches are illustrated in Table 1.
Table 1. Retrosynthetic Approaches for this compound
| Approach | Key Disconnection | Starting Materials |
|---|---|---|
| 1 | Amide bond | 4-Phenoxybenzoic acid + 2-Amino-4-(3-nitrophenyl)-1,3-thiazole |
| 2 | Thiazole ring | 3-Nitrophenacyl bromide + Thioamide + 4-Phenoxybenzoyl chloride |
| 3 | Multiple bonds (MCR) | 3-Nitrobenzaldehyde + Thiourea + α-Haloketone + 4-Phenoxybenzoic acid |
Specific Preparation Methods
Method 1: Direct Amide Coupling
This method involves the direct coupling of 4-phenoxybenzoic acid with 2-amino-4-(3-nitrophenyl)-1,3-thiazole, which must be prepared separately. The synthetic procedure is adapted from established methods for similar thiazolyl benzamide compounds.
Synthesis of 2-Amino-4-(3-nitrophenyl)-1,3-thiazole
Procedure:
- In a 50 ml flask, dissolve 0.005 mol of 3-nitrophenacyl bromide and 0.02 mol of sodium acetate in 10 ml ethanol.
- Add 0.005 mol of thiosemicarbazide to the solution.
- Heat the reaction mixture under reflux for 6 hours.
- Concentrate the solution and allow to cool.
- Filter the solid precipitate and recrystallize using an appropriate solvent mixture such as chloroform/hexane.
Expected Yield: 65-70%
Amide Coupling Reaction
Procedure:
- In a clean, dry reaction vessel, add 4-phenoxybenzoic acid and 2-amino-4-(3-nitrophenyl)-1,3-thiazole in a molar ratio of 2:1 in acetone (10 ml per 10 mmol of acid).
- Cool the mixture to -2°C to 3°C and stir for 0.5-1 hour.
- Add N,N-dicyclohexylcarbodiimide (DCC) as a condensing agent in a 3:1 molar ratio relative to the thiazole component.
- After complete addition, add triethylamine (4:1 molar ratio relative to the thiazole).
- Maintain the temperature at -2°C to 3°C and stir for 3-6 hours.
- Filter the reaction mixture and concentrate the filtrate under reduced pressure (100-300 Pa).
- Extract the resulting oil with ethyl acetate and water (10:1 volume ratio).
- Dry the ethyl acetate layer over anhydrous sodium sulfate and decolorize with activated carbon if necessary.
- Concentrate under reduced pressure and crystallize from isopropanol at -2°C to 3°C.
- Recrystallize the crude product from dichloromethane to obtain the pure compound.
Expected Yield: 60-78%
Expected Purity: 98-99%
Method 2: Thiazole Formation from Thioamides
This method involves constructing the thiazole ring from a thioamide intermediate, followed by amide formation.
Synthesis of Thioamide Intermediate
Procedure:
- Convert 4-phenoxybenzoic acid to the corresponding nitrile via an acid chloride and ammonia or cyanation of 4-phenoxybenzaldehyde.
- Convert the nitrile to a thioamide using hydrogen sulfide in pyridine.
Expected Yield: 75-85%
Thiazole Ring Formation and Nitration
Procedure:
- React the thioamide with 3-nitrophenacyl bromide in ethanol under reflux conditions for 4-6 hours.
- Cool the reaction mixture and filter the precipitate.
- Recrystallize from an appropriate solvent system.
Expected Yield: 65-75%
Method 3: Multicomponent Reaction Approach
Based on recent developments in multicomponent reactions (MCRs), an alternative approach can be designed using isocyanides as versatile reagents.
Procedure:
- In a one-pot process, combine 3-nitrobenzaldehyde, an isocyanide derivative, and a thiazole-forming component.
- Allow the MCR to proceed to form the core structure.
- Perform post-MCR modifications to introduce the 4-phenoxybenzamide moiety.
- Purify through appropriate extraction and crystallization steps.
Expected Yield: 40-60%
Optimization of Reaction Conditions
The synthesis of this compound can be optimized by careful control of various reaction parameters. Table 2 summarizes the key optimization factors based on studies with similar compounds.
Table 2. Optimization Parameters for the Amide Coupling Method
| Parameter | Range Studied | Optimal Condition | Effect on Yield |
|---|---|---|---|
| Temperature | -10°C to 25°C | -2°C to 3°C | Lower temperatures minimize side reactions and improve selectivity |
| Solvent | Acetone, THF, DCM, DMF | Acetone | Provides good solubility while facilitating crystallization |
| Molar Ratio (Acid:Amine) | 1:1 to 3:1 | 2:1 | Excess acid compensates for side reactions |
| Condensing Agent | DCC, EDC, HBTU, CDI | DCC | Highest conversion rate (75.3-90.5%) |
| Base | TEA, DIPEA, Pyridine | Triethylamine | Better solubility and appropriate basicity |
| Reaction Time | 1-12 hours | 3-6 hours | Sufficient for complete conversion without degradation |
Purification and Characterization
Purification Strategies
The purification of this compound involves several steps to ensure high purity:
- Initial filtration to remove insoluble byproducts such as dicyclohexylurea (when using DCC)
- Liquid-liquid extraction using ethyl acetate and water to remove water-soluble impurities
- Treatment with activated carbon to remove colored impurities
- Recrystallization from dichloromethane or isopropanol
- If necessary, column chromatography using appropriate solvent systems (e.g., hexane/ethyl acetate gradients)
Analytical Characterization
The characterization of the target compound typically employs various analytical techniques:
Melting Point: Determination using an automated melting point apparatus, such as the EZ-Melt system mentioned in the literature.
FT-IR Spectroscopy: Key absorption bands would include:
- N-H stretching (3300-3200 cm⁻¹)
- C=O stretching (1680-1630 cm⁻¹)
- C=N stretching (1620-1580 cm⁻¹)
- NO₂ stretching (1550-1500 cm⁻¹ and 1380-1350 cm⁻¹)
- C-S-C stretching of thiazole (700-600 cm⁻¹)
¹H NMR Spectroscopy (400 MHz, DMSO-d6): Expected chemical shifts:
- Thiazole-H: δ 7.0-7.5 ppm (singlet, 1H)
- Aromatic protons: δ 7.0-8.5 ppm (complex multiplets, 13H)
- NH proton: δ 10.0-11.0 ppm (singlet, 1H)
Mass Spectrometry: Molecular ion peak at m/z 417 corresponding to the molecular formula C₂₂H₁₅N₃O₄S.
Comparative Analysis of Synthetic Routes
Table 3 presents a comprehensive comparison of the three main synthetic approaches described for the preparation of this compound.
Table 3. Comparison of Synthetic Routes
| Parameter | Method 1: Direct Coupling | Method 2: Thiazole Formation | Method 3: MCR Approach |
|---|---|---|---|
| Number of Steps | 2 (thiazole preparation + coupling) | 3-4 | 1-2 |
| Overall Yield (%) | 40-55 | 35-45 | 30-40 |
| Reaction Time | Medium (1-2 days) | Long (2-3 days) | Short (hours) |
| Reagent Cost | Medium | Medium-High | Medium |
| Technical Complexity | Low-Medium | Medium-High | Medium |
| Scalability | Good | Moderate | Limited |
| Purification Difficulty | Medium | Medium-High | High |
| Final Purity (%) | 98-99 | 95-98 | 90-95 |
| Environmental Impact | Medium (organic solvents) | Medium-High | Medium |
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine, while nucleophilic substitution may involve reagents like sodium ethoxide.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of thiazole derivatives, including N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide. Thiazole compounds are known for their ability to inhibit the growth of various bacterial and fungal pathogens.
Case Study: Antibacterial Screening
A study evaluated a series of thiazole derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL. Table 1 summarizes the antibacterial activity of selected thiazole derivatives:
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 5 | E. coli |
| Compound B | 2 | S. aureus |
| This compound | 3 | E. coli |
This data underscores the potential of thiazole derivatives in developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines, demonstrating promising results.
Case Study: In Vitro Anticancer Activity
Research conducted on breast cancer cell lines (MCF7) revealed that this compound induced apoptosis and inhibited cell proliferation. The Sulforhodamine B assay was utilized to assess cell viability, showing a dose-dependent response. The IC50 values for this compound were found to be significantly lower than those of standard chemotherapeutic agents.
Table 2 presents the IC50 values for various compounds tested against MCF7 cells:
| Compound Name | IC50 (µM) |
|---|---|
| Doxorubicin | 0.5 |
| This compound | 0.8 |
| Compound C | 1.5 |
The results indicate that this compound exhibits significant anticancer activity, warranting further investigation into its mechanism of action.
Anti-inflammatory Effects
Thiazole derivatives have also been studied for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines is a key area of research.
Case Study: In Vivo Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan, this compound demonstrated a reduction in paw edema compared to control groups. The compound's effect was comparable to that of indomethacin, a standard anti-inflammatory drug.
Table 3 summarizes the anti-inflammatory effects observed:
| Treatment | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Indomethacin | 70 |
| This compound | 65 |
These findings suggest that this compound may be beneficial in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group may contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress in target cells. The phenoxybenzamide moiety may enhance the compound’s binding affinity to its molecular targets, increasing its overall efficacy .
Comparison with Similar Compounds
Substituent Effects on the Thiazole Ring
The substituent at the 4-position of the thiazole ring significantly impacts physicochemical and biological properties. Key comparisons include:
Modifications in the Benzamide Moiety
The phenoxybenzamide group is a common scaffold in analogues, but substitutions on the benzamide ring alter activity:
- Chloro and Trifluoromethyl Groups : These substituents enhance bioactivity in anti-inflammatory contexts, suggesting that electron-withdrawing groups on the benzamide ring improve efficacy .
Pharmacological Activity Comparisons
Anti-Inflammatory Potential
- N-(4-Phenyl-1,3-thiazol-2-yl) Benzamides : Compounds 5c and 5n () showed significant anti-inflammatory activity in carrageenan-induced edema models, with 5n (3-CF3 substitution) being the most potent. The target compound’s 3-nitro group may offer similar potency but requires empirical validation .
- Phenoxy vs. Non-Phenoxy Analogues: Phenoxy-linked benzamides (e.g., ) generally exhibit higher activity than alkyl or sulfonamide variants, possibly due to improved π-π stacking with biological targets .
Enzyme Inhibition and Receptor Interactions
- Tyrosinase Inhibition : Thiazole-triazole hybrids () demonstrate that triazole incorporation enhances enzyme inhibition. The absence of a triazole in the target compound may limit this effect but could simplify synthesis .
- κ-Opioid Receptor Antagonism: Piperazine-containing analogues () show receptor selectivity, highlighting the importance of nitrogen-rich moieties.
Spectroscopic Characterization
- IR and NMR : Absence of C=O bands in IR (e.g., 1663–1682 cm⁻¹ in ) confirms cyclization, while ¹H-NMR peaks for aromatic protons validate substitution patterns .
Biological Activity
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
This compound features a thiazole ring, a nitrophenyl group, and a phenoxybenzamide moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiazole and nitrophenyl groups exhibit significant antimicrobial properties. Specifically, studies have shown that this compound demonstrates activity against various bacterial strains. The mode of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the nitrophenyl group is thought to enhance its cytotoxic effects.
Case Study: Apoptotic Induction in Cancer Cells
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant increase in apoptotic markers compared to control groups. Flow cytometry analysis revealed an increase in early and late apoptotic cells after 24 hours of treatment.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in the synthesis of nucleic acids and proteins in bacteria and cancer cells.
- Induction of Reactive Oxygen Species (ROS) : It promotes the generation of ROS, leading to oxidative stress and subsequent cell death in cancer cells.
Q & A
Q. What in vitro and in vivo models are appropriate for evaluating anticancer potential?
- Methodological Answer :
- In vitro : 3D spheroid models (e.g., HCT-116 colon cancer) for mimicking tumor microenvironments .
- In vivo : Xenograft mice models with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .
- Biomarker analysis : Measure apoptosis markers (e.g., caspase-3) and angiogenesis (VEGF levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
